2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Catalog No.
S715001
CAS No.
201789-28-8
M.F
C10H5F6N
M. Wt
253.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(Trifluoromethyl)Phenylacetonitrile

CAS Number

201789-28-8

Product Name

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C10H5F6N

Molecular Weight

253.14 g/mol

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2

InChI Key

BJEJFFSIEUOCNS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is a chemical compound characterized by its unique structure, which features two trifluoromethyl groups attached to a phenylacetonitrile backbone. Its molecular formula is C11H8F6N, and it has a molecular weight of 251.18 g/mol. The presence of trifluoromethyl groups significantly influences its physical and chemical properties, making it an interesting subject for various applications in chemistry and materials science.

Typical of nitriles and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.
  • Reduction Reactions: The nitrile can be reduced to primary amines under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 2,4-Bis(Trifluoromethyl)Phenylacetonitrile:

  • Chloromethylation followed by Cyanidation: This method involves chloromethylating a suitable precursor (e.g., 2,4-bis(trifluoromethyl)benzene) and subsequently performing a cyanidation reaction to yield the desired acetonitrile product .
  • Direct Reaction of Trifluoromethylbenzyl Bromide with Potassium Cyanide: This approach involves reacting 2,4-bis(trifluoromethyl)benzyl bromide with potassium cyanide in an ethanol-water mixture under reflux conditions .

These methods highlight the compound's accessibility for research and industrial applications.

2,4-Bis(Trifluoromethyl)Phenylacetonitrile finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Its unique properties make it a candidate for developing advanced materials, such as organic semiconductors.
  • Agricultural Chemicals: Similar compounds are often used as agrochemicals due to their biological activity.

Interaction studies involving 2,4-Bis(Trifluoromethyl)Phenylacetonitrile are essential for understanding its behavior in biological systems and potential toxicity. Preliminary data suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors.

Furthermore, the trifluoromethyl groups may influence lipophilicity and membrane permeability, affecting how the compound interacts with biological membranes.

Several compounds share structural similarities with 2,4-Bis(Trifluoromethyl)Phenylacetonitrile. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
3-(Trifluoromethyl)phenylacetonitrile2338-76-31.00Direct positional isomer with different reactivity
2-(Trifluoromethyl)phenylacetonitrile3038-47-90.88Single trifluoromethyl group; different properties
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile239087-12-80.86Contains a fluorine atom instead of trifluoromethyl
2,6-Bis(trifluoromethyl)benzonitrile25753-25-70.88Bis-trifluoromethyl substitution on benzene

The presence of multiple trifluoromethyl groups in its structure differentiates 2,4-Bis(Trifluoromethyl)Phenylacetonitrile from these similar compounds, potentially enhancing its chemical reactivity and biological activity.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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